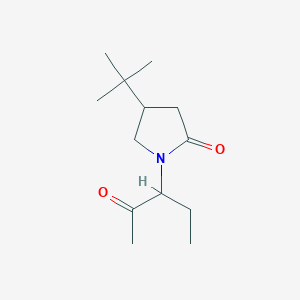
4-Tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a tert-butyl group and an oxopentan-3-yl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with a tert-butyl group and an oxopentan-3-yl group. One common method involves the use of tert-butylamine and 2-oxopentanoic acid as starting materials. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and oxopentan-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
4-Tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the tert-butyl and oxopentan-3-yl groups.
Pyrrolidin-2,5-dione: Another related compound with different functional groups.
Prolinol: A derivative with a hydroxyl group instead of the oxo group.
Uniqueness: 4-Tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is unique due to the presence of both the tert-butyl and oxopentan-3-yl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activities, making it distinct from other pyrrolidinone derivatives.
Properties
CAS No. |
925246-53-3 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-tert-butyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H23NO2/c1-6-11(9(2)15)14-8-10(7-12(14)16)13(3,4)5/h10-11H,6-8H2,1-5H3 |
InChI Key |
IUYFVXNVAXJPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)N1CC(CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















